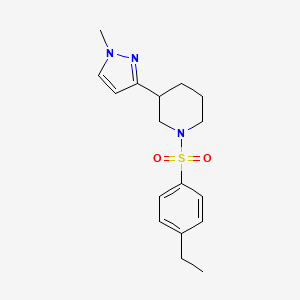

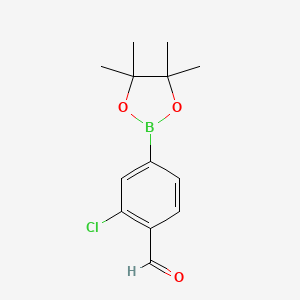

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

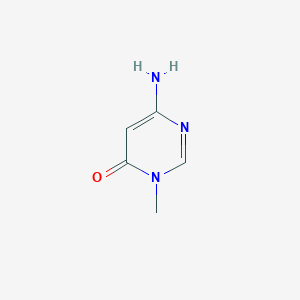

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H16BClO3 and its molecular weight is 266.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

This compound has been extensively used in synthetic chemistry for the preparation and structural characterization of various organic molecules. For instance, Wu et al. (2021) synthesized and characterized the structures of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline through spectroscopy and X-ray diffraction. The study emphasizes the importance of this compound in the synthesis of derivatives with potential applications in materials science and pharmaceuticals (Qing-mei Wu et al., 2021).

Advanced Material Applications

In the field of materials science, Fu et al. (2016) explored the use of derivatives of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in developing highly sensitive hydrogen peroxide vapor detectors. This work demonstrates the compound's utility in fabricating organic thin-film fluorescence probes for explosive detection, highlighting its role in enhancing public safety and security (Yanyan Fu et al., 2016).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, compounds synthesized from this compound have shown promising applications. For example, Irving et al. (2003) reported the synthesis of novel N2B heterocycles from the reaction with ethylenediamine derivatives, showing significant antifungal and moderate antibacterial activities against various pathogens. This research indicates the potential of this compound in developing new antimicrobial agents (A. M. Irving et al., 2003).

Catalytic Applications

Liza Koren-Selfridge and colleagues (2009) developed a boron-substituted hydroxycyclopentadienyl ruthenium hydride catalyst from this compound for the hydroboration of aldehydes, imines, and ketones. Their work showcases the catalytic versatility of derivatives of this compound in organic synthesis, offering a mild and efficient method for hydroboration reactions (Liza Koren-Selfridge et al., 2009).

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that its targets could be these types of molecules.

Mode of Action

The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process called phosphitylation . This reaction results in the formation of useful glycosyl donors and ligands .

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMDSLNRXFTCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

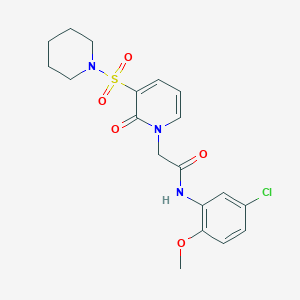

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

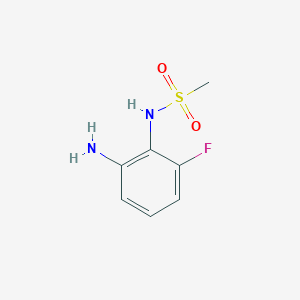

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

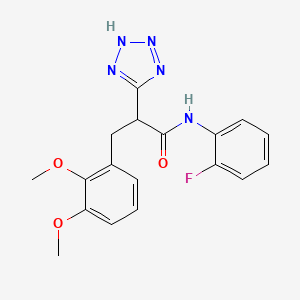

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

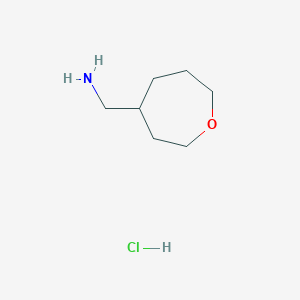

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)